

Part 1: Core Molecular Architecture & Electronic Landscape

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Compound of Interest

Compound Name: 2-Methylbenzotrifluoride

CAS No.: 13630-19-8

Cat. No.: B133577

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The foundational structure of **2-Methylbenzotrifluoride** consists of a benzene ring featuring two substituents, a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group, in an ortho (1,2) arrangement.^{[3][5]} This specific substitution pattern creates a fascinating electronic dichotomy on the aromatic ring, which is the primary determinant of its chemical behavior.



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Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For **2-Methylbenzotrifluoride**, a combination of ^1H , ^{13}C , and ^{19}F NMR provides a definitive fingerprint.

Table 1: Typical NMR Spectroscopic Data for **2-Methylbenzotrifluoride** (in CDCl_3)



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Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~10-20 mg of **2-Methylbenzotrifluoride** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ^1H , ^{13}C , and ^{19}F spectra on a 400 MHz (or higher) spectrometer.
- **Analysis Rationale:** The presence of a quartet in the ^{13}C spectrum with a large coupling constant is a definitive indicator of the $-\text{CF}_3$ group. The singlet in the ^{19}F spectrum confirms the three fluorine atoms are chemically equivalent. The integration of the ^1H signals should yield a 4:3 ratio, corresponding to the aromatic and methyl protons, respectively. [8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 2: Key FTIR Absorption Bands for **2-Methylbenzotrifluoride**



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Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Instrument Setup:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
- **Background Scan:** Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.
- **Sample Analysis:** Place a single drop of liquid **2-Methylbenzotrifluoride** directly onto the ATR crystal.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- **Causality:** The most telling feature in the IR spectrum is the series of intense bands in the 1320-1100 cm⁻¹ region. [10]The absence of a broad O-H band (~3300 cm⁻¹) or a sharp C=O band (~1700 cm⁻¹) validates the purity and identity of the compound, confirming no significant oxidation or hydrolysis has occurred.

Mass Spectrometry (MS)

MS provides the molecular weight and offers structural clues through the analysis of fragmentation patterns.

Table 3: Expected Mass Spectrometry Data for **2-Methylbenzotrifluoride** (Electron Ionization)



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Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **2-Methylbenzotrifluoride** (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- **Injection:** Inject 1 μ L of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
- **Separation & Ionization:** The compound is volatilized and separated by the GC. Upon entering the mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV) causing ionization and fragmentation. [14]4. **Analysis:** The resulting mass spectrum should show a clear molecular ion peak at m/z 160. The observation of a strong peak at m/z 91 is highly indicative of the toluene-like backbone, validating the core structure. [11][13]

Part 3: Reactivity & Implications in Drug Development

The structural features directly translate to the chemical reactivity of **2-Methylbenzotrifluoride**, making it a strategic precursor in multi-step syntheses.

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of EAS reactions is a direct consequence of the competing directing effects of the $-CH_3$ and $-CF_3$ groups.

- The $-CH_3$ group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.
- The $-CF_3$ group is strongly deactivating and directs to the meta (positions 3 and 5) positions. [15][16] The overall effect is that the ring is less reactive than toluene but more reactive than benzo-trifluoride. [17] The position most favorable for substitution is C5, as it is meta to the deactivating $-CF_3$ group and para to the activating $-CH_3$ group. This convergence of directing effects makes C5 the most nucleophilic position on the ring.

Caption: Competing directing effects in electrophilic aromatic substitution.

Utility in Drug Development

2-Methylbenzotrifluoride is a valuable intermediate, not an active pharmaceutical ingredient itself. [18] Its value lies in introducing the trifluoromethyl group into a larger molecule.

- **Metabolic Stability:** The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a $-CF_3$ group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. [19]* **Lipophilicity:** The $-CF_3$ group significantly increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and improve its absorption and distribution within the body. [3][19]* **Binding Affinity:** The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of a drug.

A notable example is its use as an essential intermediate in the synthesis of N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid, an anti-inflammatory agent. [18]

Part 4: Safety & Handling

As a laboratory chemical, proper handling of **2-Methylbenzotrifluoride** is essential. The following information is a summary of key hazards. [5]

- Physical Hazards: Flammable liquid and vapor (GHS Category 3). [5] Keep away from heat, sparks, open flames, and hot surfaces. [5][20]* Health Hazards:
 - Causes skin irritation (GHS Category 2). [5] * Causes serious eye irritation (GHS Category 2A). [5] * May cause respiratory irritation (GHS STOT SE 3). [5]* Recommended Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the container tightly closed when not in use. [21][22]

Conclusion

The key structural features of **2-Methylbenzotrifluoride** are defined by the ortho-positioning of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group. This unique electronic arrangement is directly observable through a combination of NMR, FTIR, and mass spectrometry, each providing a piece of corroborating evidence. These structural characteristics govern the molecule's reactivity in synthetic applications, particularly in electrophilic aromatic substitution, and underpin its value as a building block for introducing the metabolically robust and lipophilic $-CF_3$ group into advanced pharmaceutical and agrochemical compounds. A thorough understanding of this structure-property relationship is fundamental for its effective and safe utilization in a research and development setting.

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